

A Comprehensive Technical Guide to 2-Amino-5-chloro-4-picoline

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Compound of Interest

Compound Name: 2-Amino-5-chloro-4-picoline

Cat. No.: B1330564

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Abstract

This technical guide provides a detailed overview of **2-Amino-5-chloro-4-picoline**, a key heterocyclic building block in organic synthesis. The document covers its chemical identity, physicochemical properties, and primary applications, with a focus on its role in the development of pharmaceuticals and agrochemicals. While a specific, detailed experimental protocol for its synthesis is not readily available in the public domain, this guide outlines a plausible synthetic approach based on established chemical methodologies for analogous compounds. Furthermore, this guide addresses the compound's known reactivity and its utility as a versatile intermediate for creating more complex molecular architectures.

Chemical Identity and Properties

2-Amino-5-chloro-4-picoline, also known as 5-Chloro-4-methylpyridin-2-amine, is a substituted pyridine derivative. Its unique structure, featuring an amino group, a chloro substituent, and a methyl group on the pyridine ring, makes it a valuable precursor in various synthetic endeavors.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	36936-27-3
Molecular Formula	C ₆ H ₇ ClN ₂
Molecular Weight	142.59 g/mol
IUPAC Name	5-chloro-4-methylpyridin-2-amine
Synonyms	2-Amino-5-chloro-4-methylpyridine, 5-Chloro-4-methyl-2-pyridinamine

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	White to light yellow crystalline powder	
Melting Point	151.0 to 155.0 °C	
Boiling Point	255.2 ± 35.0 °C (Predicted)	
Density	1.260 ± 0.06 g/cm ³ (Predicted)	
Purity	>98.0%	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Amino-5-chloro-4-picoline**.

Table 3: Spectroscopic Data Summary

Technique	Key Features
Infrared (IR) Spectroscopy	Characteristic peaks corresponding to N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.
Raman Spectroscopy	Complementary vibrational modes to IR spectroscopy, providing further structural information.
Mass Spectrometry (MS)	Molecular ion peak consistent with the molecular weight, along with fragmentation patterns characteristic of the substituted pyridine structure.

Synthesis and Reactivity

While a specific, publicly available, step-by-step experimental protocol for the synthesis of **2-Amino-5-chloro-4-picoline** is not documented, a general synthetic strategy can be inferred from the synthesis of structurally similar compounds. A plausible route involves the chlorination of 2-amino-4-picoline.

Postulated Experimental Protocol for Synthesis

Disclaimer: The following protocol is a hypothetical procedure based on general organic chemistry principles and published methods for similar compounds, such as the chlorination of 2-aminopyridine.^[1] This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory safety precautions.

Reaction: Chlorination of 2-amino-4-picoline.

Materials:

- 2-amino-4-picoline

- Sodium hypochlorite (NaClO) solution
- Concentrated hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂)
- Sodium hydroxide (NaOH) solution
- Water (H₂O)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-picoline in a suitable solvent.
- Cool the mixture to 10°C in an ice bath.
- Slowly add a solution of sodium hypochlorite while maintaining the temperature at 10°C.
- After the addition of NaClO, slowly add concentrated hydrochloric acid dropwise, ensuring the temperature does not exceed 10°C.
- Continue stirring at 10°C for 2 hours, then allow the reaction to warm to 25°C and stir for an additional 4 hours.
- Upon completion of the reaction, adjust the pH of the mixture with a sodium hydroxide solution to neutralize the acid.
- Extract the aqueous layer with dichloromethane.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

- The crude **2-Amino-5-chloro-4-picoline** can be further purified by recrystallization or column chromatography.

Reactivity

The chemical reactivity of **2-Amino-5-chloro-4-picoline** is dictated by its functional groups. The amino group can act as a nucleophile and can be acylated, alkylated, or diazotized. The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. The methyl group can potentially undergo oxidation or condensation reactions. This versatile reactivity makes it a valuable intermediate for building more complex molecules.

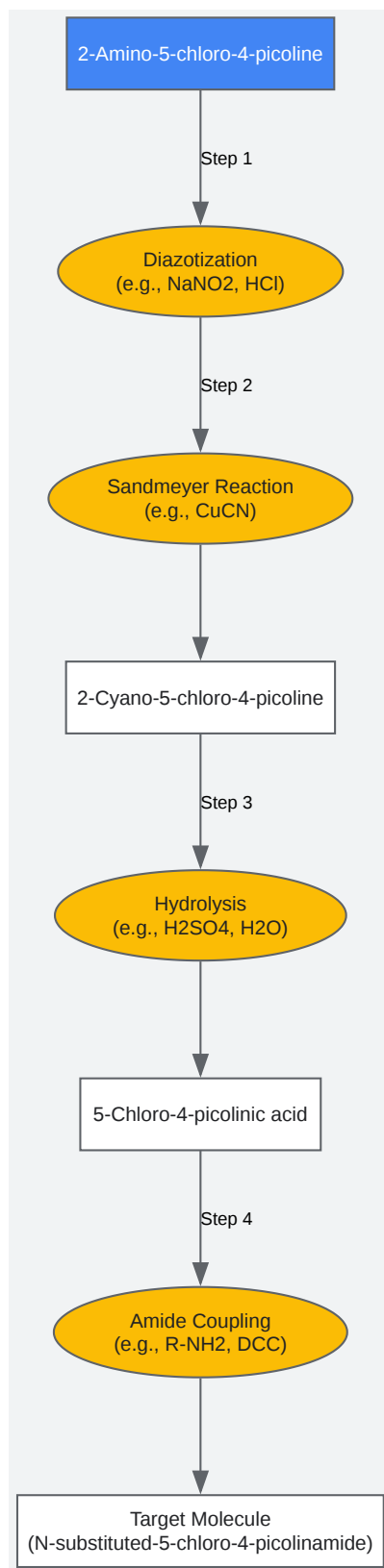
Applications in Research and Drug Development

2-Amino-5-chloro-4-picoline is a significant building block in the synthesis of pharmaceuticals and agrochemicals. Its structure is a key component in a variety of biologically active molecules.

Role as a Synthetic Intermediate

This compound serves as a crucial starting material or intermediate in multi-step organic syntheses. For instance, it is utilized in the development of novel compounds with potential therapeutic applications, including agents targeting neurological disorders.

The following diagram illustrates a hypothetical synthetic workflow where **2-Amino-5-chloro-4-picoline** is used as a starting material for the synthesis of a more complex target molecule.



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References

- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
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